Ipodate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido iopodíco se sintetiza mediante la yodación de un anillo de benceno. . Las condiciones de reacción suelen requerir un entorno controlado para garantizar la colocación correcta de los átomos de yodo.

Métodos de producción industrial: La producción industrial de ácido iopodíco implica procesos de yodación a gran escala. Estos procesos están diseñados para maximizar el rendimiento y la pureza al tiempo que minimizan la producción de subproductos. El uso de reactores químicos avanzados y técnicas de purificación garantiza la producción eficiente de ácido iopodíco para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido iopodíco experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido iopodíco puede oxidarse para formar iones yodato.

Reducción: Puede reducirse para formar iones yoduro.

Sustitución: Los átomos de yodo en el anillo de benceno pueden sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes fuertes como el ácido nítrico o los cloratos.

Reducción: Se pueden utilizar agentes reductores como el tiosulfato de sodio.

Sustitución: Las reacciones de intercambio de halógenos se pueden facilitar utilizando reactivos como el cloro o el bromo.

Productos principales:

Oxidación: Iones yodato.

Reducción: Iones yoduro.

Sustitución: Diversos derivados del benceno sustituidos.

Aplicaciones Científicas De Investigación

Treatment of Hyperthyroidism

Ipodate has been extensively studied for its efficacy in managing hyperthyroidism, particularly in patients with Graves' disease. The compound functions by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), leading to a rapid decrease in serum levels of these thyroid hormones.

Case Studies

- Study on Long-term Efficacy : A study involving 12 patients treated with sodium this compound (500 mg daily) showed that serum T3 and T4 levels normalized within a week. However, a significant relapse rate was observed after discontinuation of treatment, with 58% of patients experiencing recurrence within 14 to 42 days .

- Rapid Response in Destruction-Induced Thyrotoxicosis : In another study, four patients with severe destruction-induced thyrotoxicosis responded rapidly to oral sodium this compound. Symptoms improved significantly within three days of starting treatment .

Data Table: Efficacy of this compound in Hyperthyroidism Treatment

| Study Reference | Number of Patients | Initial Dose (mg/day) | Normalization Rate | Relapse Rate (%) |

|---|---|---|---|---|

| 12 | 500 | 42% after 6 weeks | 58% | |

| 4 | 500 | 100% by day 3 | N/A |

Use as a Contrast Agent

This compound is also utilized as a cholecystographic agent for visualizing the biliary ducts during X-ray examinations. Its radiopaque properties allow for enhanced imaging of the gallbladder and biliary channels.

Comparison with Other Treatments

While this compound has shown effectiveness, it is not considered a first-line treatment for hyperthyroidism due to its side effects and the potential for high relapse rates. Other treatments include methimazole and radioactive iodine therapy.

Data Table: Comparison of Treatment Modalities for Hyperthyroidism

| Treatment Modality | Mechanism | Efficacy Rate (%) | Side Effects |

|---|---|---|---|

| This compound | Inhibits T4 to T3 conversion | Variable | High relapse rate |

| Methimazole | Inhibits thyroid hormone synthesis | ~80% | Rash, liver toxicity |

| Radioactive Iodine | Destroys overactive thyroid tissue | ~90% | Hypothyroidism risk |

Mecanismo De Acción

El mecanismo de acción del ácido iopodíco implica su capacidad para bloquear los rayos X a medida que pasan a través del cuerpo, lo que permite la delimitación de las estructuras corporales que no contienen este compuesto . En el tratamiento del hipertiroidismo, el ácido iopodíco bloquea la forma más potente de la hormona tiroidea e interfiere con su síntesis y liberación . Esto da como resultado la inactivación de aproximadamente el 80% de la deiodinasa tipo II en la hipófisis y la corteza cerebral .

Compuestos similares:

Ácido yódico (HIO3): Un oxoácido de yodo con fuertes propiedades oxidantes.

Ácido periódico (HIO4): Otro oxoácido de yodo, conocido por su estado de oxidación más alto y su estructura química diferente.

Comparación:

Ácido iopodíco vs. Ácido yódico: Si bien ambos contienen yodo, el ácido iopodíco es un derivado del benceno triyodado que se utiliza principalmente en la imagenología médica, mientras que el ácido yódico es un compuesto inorgánico que se utiliza como agente oxidante en diversas reacciones químicas.

Ácido iopodíco vs. Ácido periódico: El ácido periódico tiene un estado de oxidación más alto y se utiliza en diferentes aplicaciones químicas en comparación con el ácido iopodíco, que está específicamente diseñado para la imagenología radiográfica.

Comparación Con Compuestos Similares

Iodic Acid (HIO3): An oxoacid of iodine with strong oxidizing properties.

Periodic Acid (HIO4): Another oxoacid of iodine, known for its higher oxidation state and different chemical structure.

Comparison:

Iopodic Acid vs. Iodic Acid: While both contain iodine, iopodic acid is a tri-iodinated benzene derivative used primarily in medical imaging, whereas iodic acid is an inorganic compound used as an oxidizing agent in various chemical reactions.

Iopodic Acid vs. Periodic Acid: Periodic acid has a higher oxidation state and is used in different chemical applications compared to iopodic acid, which is specifically designed for radiographic imaging.

Actividad Biológica

Ipodate, also known as iopanoic acid, is a radiopaque compound primarily used in medical imaging for cholecystography. Beyond its imaging applications, it has significant biological activities, particularly concerning thyroid hormone regulation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications based on diverse research findings.

This compound functions by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), which is crucial in managing conditions like hyperthyroidism. It acts as an antagonist to 5'-deiodinase types I and II, enzymes responsible for this conversion. This inhibition leads to a rapid decrease in serum concentrations of free T4 and T3, making this compound a valuable tool in treating hyperthyroid patients.

Pharmacodynamics

- Thyroid Hormone Regulation : this compound significantly reduces the levels of free T4 and T3 in the serum. In a study involving hyperthyroid patients treated with sodium this compound, serum FT4 levels decreased from 48.9 pg/ml to 26.0 pg/ml, while FT3 levels dropped from 12.4 pg/ml to 2.5 pg/ml after ten days of treatment .

- Clinical Applications : The compound is particularly effective in managing thyroid storms and preparing patients for thyroidectomy by rapidly lowering thyroid hormone levels .

Absorption and Metabolism

This compound is absorbed through the gastrointestinal tract via passive diffusion, facilitated by bile salts. Its lipophilicity allows it to cross the intestinal mucosa effectively. Once absorbed, this compound binds to serum albumin and is transported to the liver for metabolism, primarily through glucuronide conjugation .

Excretion

The elimination of this compound occurs mainly through biliary excretion (approximately 65%), with the kidneys accounting for the remaining 35%. This unique excretion pathway highlights its role in liver function and metabolism .

Case Study: Hyperthyroidism Management

In a clinical trial involving patients with Graves' disease treated with sodium this compound, researchers observed significant decreases in both T4 and T3 levels compared to those treated with potassium iodide (KI). The study indicated that the combination of propylthiouracil (PTU) and this compound resulted in a more profound decrease in serum T3 levels than PTU alone .

| Treatment Type | FT4 Initial (pg/ml) | FT4 After Treatment (pg/ml) | FT3 Initial (pg/ml) | FT3 After Treatment (pg/ml) |

|---|---|---|---|---|

| Sodium this compound | 48.9 ± 6.6 | 26.0 ± 2.7 | 12.4 ± 2.0 | 2.5 ± 0.4 |

| Potassium Iodide (SSKI) | 51.1 ± 8.8 | 11.3 ± 1.4 | 15.7 ± 2.0 | 2.6 ± 0.3 |

Long-term Effects

Another study reported that after discontinuation of sodium this compound treatment, serum hormone levels returned to baseline values within ten days, indicating that while this compound is effective for short-term management of hyperthyroidism, it does not provide a permanent solution .

Propiedades

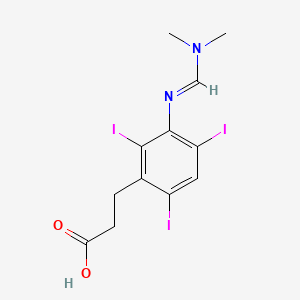

IUPAC Name |

3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNFBOJPTAXAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023167 | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

579.8ºC at 760 mmHg | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/, VERY SOL IN CHLOROFORM /SODIUM SALT/, PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

For cholecystography, iopodic acid blocks the X-rays as they pass through the body which allows delineating the body structures that do not contain this compound. The use of iopodic acid in hyperthyroidism is related to the inhibition of 5'-monodeiodinase type I and II; this will later impair the extrathyroidal conversion of thyroxine (T4) to triiodothyronine (T3)., IPODATE /ORAGRAFIN/...GIVEN ONCE DAILY CAUSES RAPID DECLINE IN SERUM T3 & T4, INCREASES RT3, & APPEARS TO BE MORE POTENT THAN PTU IN INHIBITING EXTRATHYROIDAL CONVERSION OF T4 TO T3. ANOTHER MECHANISM PROBABLY INVOLVES THE SLOWER INHIBITION OF THYROID HORMONE SECRETION CAUSED BY RELEASE OF IODINE AFTER METABOLISM OF IPODATE. THE USE OF IPODATE & SIMILAR AGENTS IS INVESTIGATIONAL BUT APPEARS PROMISING FOR SHORT-TERM EARLY TREATMENT OF HYPERTHYROIDISM OR AS AN ADJUNCT TO THIOAMIDE DRUGS. /IPODATE SALTS/, THE INGESTION BY NORMAL SUBJECTS OF 3 G OF SODIUM IPODATE RESULTED IN DECREASES OF SERUM TOTAL & FREE T3 TO A NADIR ON DAY 4 WHICH AVERAGED 43% & 40%, RESPECTIVELY, BELOW INITIAL MEAN VALUES. TOTAL & FREE RT3 INCREASED MARKEDLY TO PEAK ON DAY 3, 244% & 189%, RESPECTIVELY, ABOVE INITAL MEAN VALUES. CHANGES OBSERVED AFTER ADMINISTRATION OF IPODATE WERE CONSISTENT WITH AN EFFECT ON THE PERIPHERAL METABOLISM OF T4., IPODATE INHIBITED BINDING OF (125)I-LABELED T3 IN VITRO. IT PRODUCED A 50% INHIBITION OF BINDING AT 1.2X10-4 MOLAR. WHEN GIVEN ORALLY IN ACTIVE IN VIVO EXPERIMENTS, IPODATE DID NOT DIMINISH BINDING TO LIVER NUCLEAR RECEPTORS, BUT APPEARED TO INHIBIT IN VIVO METABOLISM OF LABELED T3., IPODATE IS AN EFFECTIVE, COMPETITIVE IN VITRO INHIBITOR OF (125)I-LABELED T3 BINDING TO RAT HEPATIC NUCLEI RECEPTORS. T3 RECEPTOR BINDING INHIBITION ALSO OCCURRED WHEN IPODATE WAS GIVEN IV TO RATS., 3,3'-DIIODOTHYRONINE (3,3'-T2) SECRETION FROM PERFUSED CANINE THYROID ISOLATED IN SITU, WAS INHIBITED BY IPODATE (10-5 MOLES). | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

5587-89-3, 1221-56-3 | |

| Record name | Oragrafin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5587-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iopodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F604ZKI910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169ºC, 168-169 °C | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.